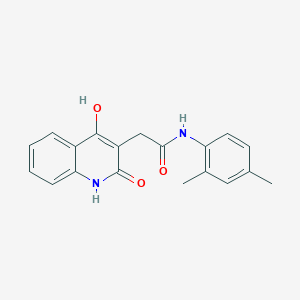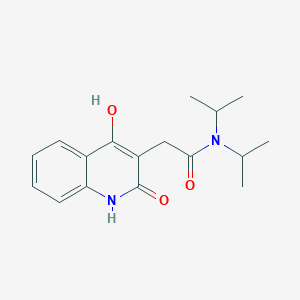![molecular formula C11H6ClF3N2O2 B5913879 4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP or TFP-5OH and is known for its unique chemical structure and properties. In
作用机制
TFP-5OH exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and 5-lipoxygenase (5-LOX). It also inhibits the activation of signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). These enzymes and signaling pathways are involved in inflammation, cancer, and viral infections. By inhibiting their activity, TFP-5OH can reduce inflammation, inhibit cancer cell growth, and prevent viral replication.
Biochemical and Physiological Effects:
TFP-5OH has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It can also inhibit the proliferation and migration of cancer cells. In addition, TFP-5OH can inhibit the replication of several viruses such as hepatitis B virus (HBV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One advantage of using TFP-5OH in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. TFP-5OH is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using TFP-5OH is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on TFP-5OH. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, TFP-5OH may have applications in the treatment of viral infections such as HBV, HCV, and HIV. Further studies are needed to explore these potential therapeutic applications and to determine the optimal dosage and administration of TFP-5OH for each indication.
合成方法
The synthesis of TFP-5OH involves several steps, starting with the reaction of 2-chloro-3-nitropyridazine with 3-(trifluoromethyl)aniline in the presence of a base to form the intermediate compound. This intermediate compound is then reduced using a reducing agent such as iron powder or zinc to obtain TFP-5OH. The purity of the final product can be improved by recrystallization.
科学研究应用
TFP-5OH has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. TFP-5OH has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. This makes it a promising candidate for drug development.
属性
IUPAC Name |
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-9-8(18)5-16-17(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUUUGZOOVZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


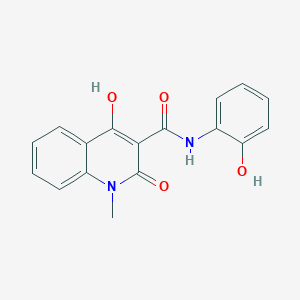
![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

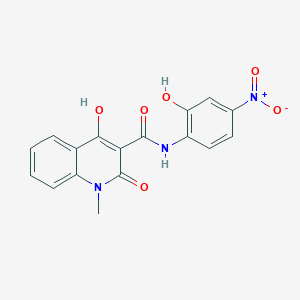
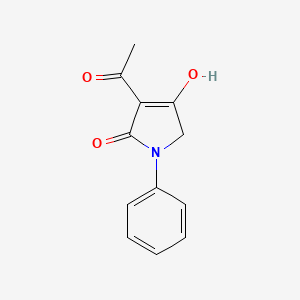

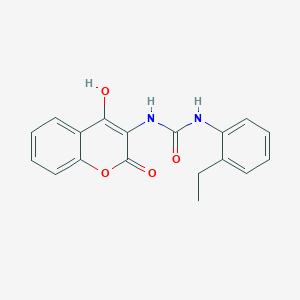
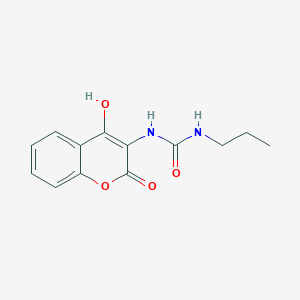
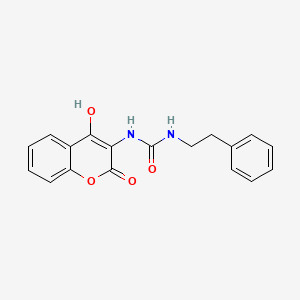
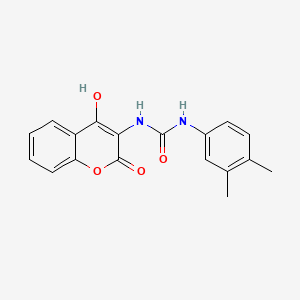
![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)
